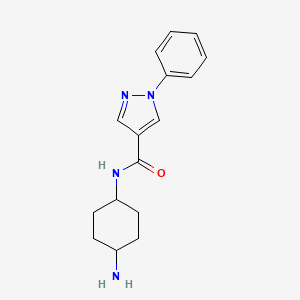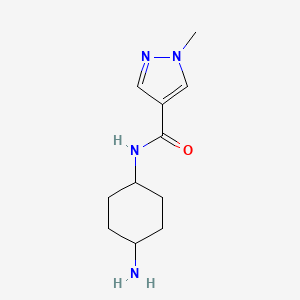![molecular formula C14H18F2N2O B7557206 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide, also known as DMXB-A, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide involves the activation of α7 nAChR, which leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7 nAChR also triggers intracellular signaling pathways that regulate gene expression, protein synthesis, and cell survival. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been found to have a unique binding site on α7 nAChR, which distinguishes it from other agonists and makes it a promising candidate for drug development.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has also been found to reduce nicotine self-administration and withdrawal symptoms in animal models of nicotine addiction. These effects are attributed to the activation of α7 nAChR and the modulation of various neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has several advantages for lab experiments. It has a high affinity and selectivity for α7 nAChR, which makes it a useful tool for studying the function of this receptor. It also has a long half-life and good bioavailability, which allows for sustained activation of α7 nAChR in vivo. However, 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has some limitations as well. It is a synthetic compound that may have off-target effects or toxicity at high doses. It also has limited solubility in water, which can affect its pharmacokinetics and bioavailability.
Direcciones Futuras
There are several future directions for the research on 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide. One direction is to develop more potent and selective α7 nAChR agonists based on the structure of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide. Another direction is to investigate the therapeutic potential of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide in other diseases such as multiple sclerosis, epilepsy, and depression. Furthermore, the combination of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide with other drugs or therapies could enhance its efficacy and reduce its side effects. Finally, the development of new imaging techniques could facilitate the visualization of α7 nAChR in vivo and help to elucidate its role in various physiological processes.
Conclusion
In conclusion, 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It has a unique mechanism of action that involves the activation of α7 nAChR and the modulation of various neurotransmitter systems. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been found to have various biochemical and physiological effects in preclinical studies and has several advantages and limitations for lab experiments. There are several future directions for the research on 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide, which could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide involves the reaction of 2,4-difluorobenzoyl chloride with 4-(methylamino)cyclohexanone in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. The purity and yield of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been extensively studied for its potential therapeutic properties in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. One of the major applications of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide is its use as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The α7 nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes such as learning, memory, and attention. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been found to enhance the activity of α7 nAChR, which can improve cognitive function and reduce inflammation in the brain.
Propiedades
IUPAC Name |
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-17-10-3-5-11(6-4-10)18-14(19)12-7-2-9(15)8-13(12)16/h2,7-8,10-11,17H,3-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYLYBKOPNAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)


![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)




![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)


